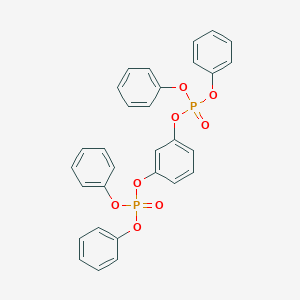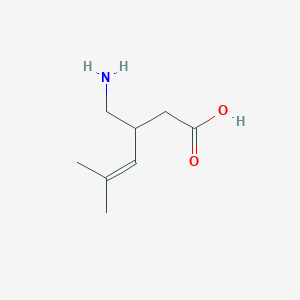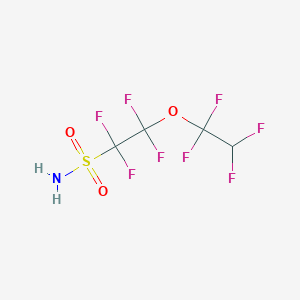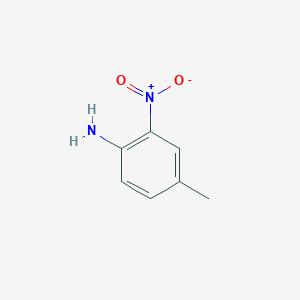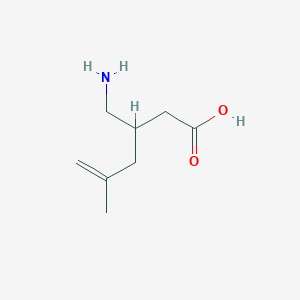![molecular formula C15H23ClN2O B134622 [(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride CAS No. 175131-61-0](/img/structure/B134622.png)
[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a diethylcarbamoyl group and a phenylcyclopropyl group . The InChI representation of the molecule isInChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.81 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound is 282.1498911 g/mol . The topological polar surface area of the compound is 48 Ų . The compound has a complexity of 295 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride has been involved in the synthesis of various chemically significant compounds. For instance, it has been used in the enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, which are designed as antidopaminergic agents, indicating its potential in medicinal chemistry. The synthesis involved chiral epichlorohydrins and utilized Barton reductive radical decarboxylation as a key step, showcasing the compound's utility in constructing complex molecular structures with potential pharmacological applications (Yamaguchi et al., 2003).
Material Science and Catalysis
In another research avenue, compounds related to [(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride have been synthesized for their unique structural features and potential applications in material science. Monofluorinated cyclopropanecarboxylates, which bear structural similarities, have been developed through transition metal-catalyzed reactions. These compounds, including analogues of tranylcypromine (an antidepressant), showcase the versatility of cyclopropyl structures in synthesizing materials with potential electronic and optical properties (Haufe et al., 2002).
Biochemical Research
The compound has also found applications in biochemical research, particularly in the study of ligand coordination and metal complexation. Research involving neutral gold complexes with tridentate SNS thiosemicarbazide ligands highlights the compound's utility in forming stable, biologically active complexes. These complexes have shown significant cell growth inhibition against specific cancer cells, pointing to potential applications in chemotherapy and cancer research (Maia et al., 2012).
Advanced Synthetic Techniques
The compound's role in advanced synthetic techniques is exemplified by its use in developing versatile cis- and trans-dicarbon-substituted chiral cyclopropane units. These units serve as key intermediates for synthesizing conformationally restricted analogues of biologically active compounds, such as histamine. This research underscores the importance of cyclopropane structures in medicinal chemistry, particularly in designing drugs with improved efficacy and reduced side effects (Kazuta et al., 2002).
Propiedades
IUPAC Name |
[(1S,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride | |
CAS RN |
101152-94-7 | |
| Record name | Milnacipran hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101152-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



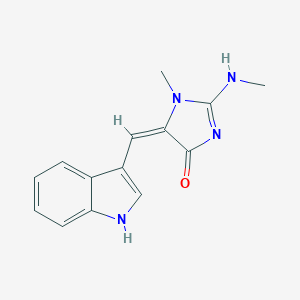
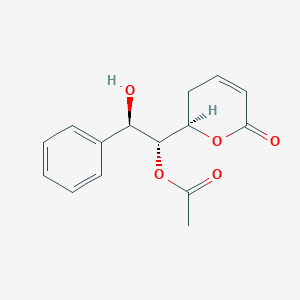
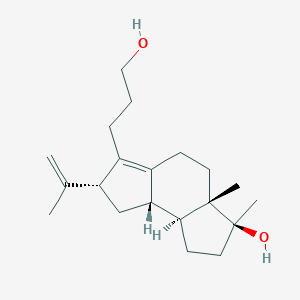
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
